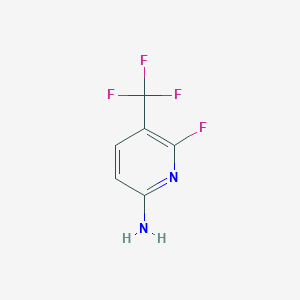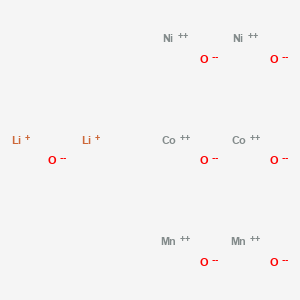
Dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) is a mixed metal oxide compound commonly used in lithium-ion batteries. This compound, often referred to as lithium nickel manganese cobalt oxide, is known for its high energy density and stability, making it a popular choice for use in electric vehicles and portable electronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) typically involves a co-precipitation method. In this process, solutions of lithium, cobalt, manganese, and nickel salts are mixed under controlled pH conditions to form a precursor. This precursor is then calcined at high temperatures to produce the final oxide material .
Industrial Production Methods: Industrial production of this compound often involves large-scale co-precipitation followed by high-temperature calcination. The process is optimized to ensure uniform particle size and composition, which are critical for the performance of the final battery material .
Analyse Des Réactions Chimiques
Types of Reactions: Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s function as a battery cathode material .
Common Reagents and Conditions: Common reagents used in these reactions include lithium salts, transition metal salts, and reducing agents. The reactions typically occur under controlled temperatures and atmospheres to ensure the stability and performance of the material .
Major Products Formed: The major products formed from these reactions include various lithium metal oxides, which are used as cathode materials in lithium-ion batteries. These products are characterized by their high energy density and stability .
Applications De Recherche Scientifique
Dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) has numerous scientific research applications. In chemistry, it is studied for its electrochemical properties and potential use in advanced battery technologies. In biology and medicine, research is focused on its potential use in medical devices and drug delivery systems. Industrial applications include its use in electric vehicles, portable electronics, and renewable energy storage systems .
Mécanisme D'action
The mechanism by which dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) exerts its effects involves the intercalation and deintercalation of lithium ions. During battery operation, lithium ions move in and out of the compound’s layered structure, facilitating the storage and release of electrical energy. This process is highly efficient and contributes to the compound’s high energy density and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include lithium cobalt oxide, lithium manganese oxide, and lithium nickel oxide. These compounds share similar structures and electrochemical properties but differ in their specific compositions and performance characteristics .
Uniqueness: What sets dilithium cobalt(2+) manganese(2+) nickel(2+) oxygen(2-) apart is its balanced combination of high energy density, stability, and cost-effectiveness. The inclusion of multiple transition metals allows for fine-tuning of the material’s properties, making it a versatile and highly efficient battery material .
Propriétés
Numéro CAS |
193215-96-2 |
|---|---|
Formule moléculaire |
Co2Li2Mn2Ni2O7 |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
dilithium;cobalt(2+);manganese(2+);nickel(2+);oxygen(2-) |
InChI |
InChI=1S/2Co.2Li.2Mn.2Ni.7O/q2*+2;2*+1;4*+2;7*-2 |
Clé InChI |
FGGMMDCONZKOHF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Co+2].[Co+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


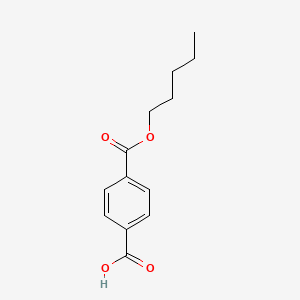

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
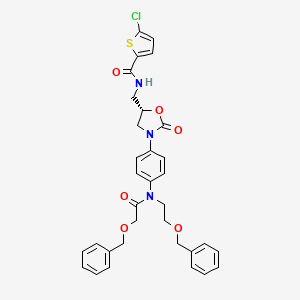
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

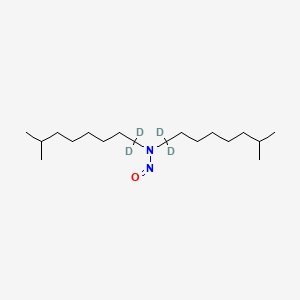
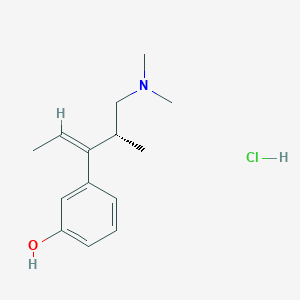

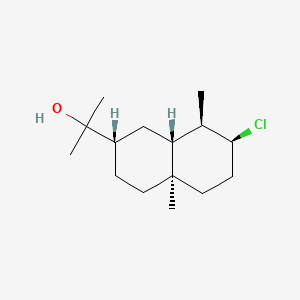
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
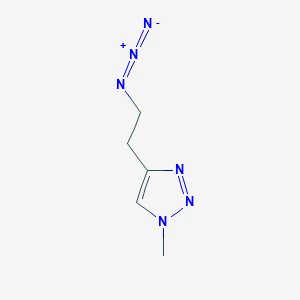
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
